Cas no 2227741-06-0 (tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate)
![tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate structure](https://www.kuujia.com/scimg/cas/2227741-06-0x500.png)
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- EN300-1888703
- tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
- 2227741-06-0
-
- Inchi: 1S/C14H21BrN2O2/c1-9(16)7-10-5-6-11(15)8-12(10)17-13(18)19-14(2,3)4/h5-6,8-9H,7,16H2,1-4H3,(H,17,18)/t9-/m0/s1
- InChI Key: GYTVBIVBBAERPQ-VIFPVBQESA-N
- SMILES: BrC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)C[C@H](C)N
Computed Properties
- Exact Mass: 328.07864g/mol
- Monoisotopic Mass: 328.07864g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888703-0.1g |
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate |
2227741-06-0 | 0.1g |
$1610.0 | 2023-06-01 | ||
Enamine | EN300-1888703-1.0g |
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate |
2227741-06-0 | 1g |
$1829.0 | 2023-06-01 | ||
Enamine | EN300-1888703-10.0g |
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate |
2227741-06-0 | 10g |
$7866.0 | 2023-06-01 | ||
Enamine | EN300-1888703-2.5g |
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate |
2227741-06-0 | 2.5g |
$3585.0 | 2023-06-01 | ||
Enamine | EN300-1888703-5.0g |
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate |
2227741-06-0 | 5g |
$5304.0 | 2023-06-01 | ||
Enamine | EN300-1888703-0.05g |
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate |
2227741-06-0 | 0.05g |
$1537.0 | 2023-06-01 | ||
Enamine | EN300-1888703-0.25g |
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate |
2227741-06-0 | 0.25g |
$1683.0 | 2023-06-01 | ||
Enamine | EN300-1888703-0.5g |
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate |
2227741-06-0 | 0.5g |
$1757.0 | 2023-06-01 |
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate Related Literature
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Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Additional information on tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
Introduction to Tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate (CAS No. 2227741-06-0)
Tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate, identified by its CAS number 2227741-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active molecules.
The molecular structure of tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a brominated phenyl ring. The presence of the (2S)-configuration at the chiral center of the 2-aminopropyl side chain adds a layer of stereochemical complexity, making this compound a valuable scaffold for designing enantiomerically pure drugs. Such stereochemical control is crucial in pharmaceutical development, as it can significantly influence the efficacy and selectivity of therapeutic agents.
In recent years, there has been a growing interest in the development of novel carbamate-based drugs due to their favorable pharmacokinetic properties and broad spectrum of biological activities. The bromophenyl moiety in tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate serves as a versatile handle for further functionalization, enabling chemists to explore diverse chemical space for drug discovery. This compound has been explored as a key intermediate in the synthesis of potential therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions.
One of the most compelling aspects of this compound is its potential application in the development of chiral drugs. The (2S)-configuration at the amine group introduces a specific spatial arrangement that can be exploited to enhance binding affinity and reduce off-target effects. This is particularly relevant in the context of modern drug design, where enantiopure compounds are often preferred over racemic mixtures due to improved pharmacological profiles.
The synthesis of tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate involves multi-step organic transformations, including nucleophilic substitution reactions, stereoselective carbamate formation, and protection-deprotection strategies. The use of chiral auxiliaries or catalysts ensures the retention or inversion of stereochemistry at critical stages, leading to high enantiomeric purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have also been employed to streamline the synthetic route and improve overall yields.
The pharmacological evaluation of derivatives derived from tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate has revealed promising biological activities. For instance, studies have indicated that certain carbamate-based analogs exhibit potent inhibitory effects on enzymes involved in inflammation and pain pathways. These findings have prompted further investigation into the development of novel anti-inflammatory and analgesic agents based on this scaffold.
In addition to its pharmaceutical applications, this compound has shown potential in materials science and agrochemical research. The unique structural features of carbamates make them suitable candidates for designing novel polymers and coatings with enhanced durability and functionality. Furthermore, their reactivity with various biological targets suggests possible uses in crop protection agents and pest control formulations.
The growing body of research on carbamate derivatives underscores the importance of compounds like tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate in advancing chemical biology and drug discovery efforts. As synthetic methodologies continue to evolve, new opportunities for exploring the chemical space around this scaffold are likely to emerge, offering exciting prospects for future therapeutic applications.
The future direction of research on this compound will likely focus on optimizing synthetic routes for scalability and cost-effectiveness, as well as expanding its biological profile through structure-activity relationship studies. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
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